molecular formula C19H23BrN2O5S B299220 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

カタログ番号 B299220
分子量: 471.4 g/mol
InChIキー: ZQMJAXRKTMSGJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用機序

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibits TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a key role in the signaling pathways that regulate immune cell activation and cytokine production. By inhibiting TYK2, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reduces the production of pro-inflammatory cytokines and dampens the immune response. This mechanism of action is similar to other JAK inhibitors that have been approved for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in preclinical models. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce the severity of skin inflammation in a mouse model of psoriasis. These results suggest that 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may have therapeutic potential in the treatment of autoimmune diseases.

実験室実験の利点と制限

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, there are also some limitations to the use of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may be a limiting factor for some researchers.

将来の方向性

There are several potential future directions for research on 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another potential direction is the investigation of its mechanism of action and its effects on immune cell signaling pathways. Further preclinical studies may also be needed to evaluate the long-term safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may be a promising avenue for future research.
In conclusion, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a promising small molecule inhibitor of TYK2 with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and to explore its potential for the treatment of autoimmune diseases.

合成法

The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-bromoaniline with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxyphenethylamine and acetic anhydride. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been reported in several research articles, and the compound is commercially available for research purposes.

科学的研究の応用

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. It has shown efficacy in reducing disease severity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in humans.

特性

製品名

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

分子式

C19H23BrN2O5S

分子量

471.4 g/mol

IUPAC名

2-(2-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H23BrN2O5S/c1-26-17-9-8-14(12-18(17)27-2)10-11-21-19(23)13-22(28(3,24)25)16-7-5-4-6-15(16)20/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)

InChIキー

ZQMJAXRKTMSGJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

正規SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。